2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)acetonitrile
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Overview
Description
2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)acetonitrile is a chemical compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)acetonitrile typically involves the reaction of 4,5-dichloro-6-oxopyridazine with acetonitrile under specific conditions. One common method includes the use of a base such as potassium tert-butoxide in a solvent like toluene at room temperature. This reaction yields the desired compound in good yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyridazine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridazines, while oxidation reactions can produce pyridazine N-oxides.
Scientific Research Applications
2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)acetonitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)acetonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-6-oxopyridazin-1(6H)-carboxylates: These compounds are similar in structure but contain a carboxylate group instead of an acetonitrile group.
4,5-Dichloro-6-oxopyridazin-1(6H)-methyl derivatives: These compounds have a methyl group attached to the pyridazine ring.
Uniqueness
2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)acetonitrile is unique due to the presence of the acetonitrile group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C6H3Cl2N3O |
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Molecular Weight |
204.01 g/mol |
IUPAC Name |
2-(4,5-dichloro-6-oxopyridazin-1-yl)acetonitrile |
InChI |
InChI=1S/C6H3Cl2N3O/c7-4-3-10-11(2-1-9)6(12)5(4)8/h3H,2H2 |
InChI Key |
AXEYWCMUHUBCRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=O)C(=C1Cl)Cl)CC#N |
Origin of Product |
United States |
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